molecular formula C21H24ClN3O5S B2962307 N1-(4-chlorophenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-11-3

N1-(4-chlorophenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2962307
CAS RN: 872881-11-3
M. Wt: 465.95
InChI Key: RCOQGPUZNIKNNS-UHFFFAOYSA-N
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Description

The compound “N1-(4-chlorophenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide” is a complex organic molecule. It contains a phenethyl group, which is a common moiety in organic chemistry, often found in compounds with biological activity. The molecule also contains a phenylsulfonyl group and an oxazinan ring, which are common in various pharmaceuticals and biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, the presence of the phenylsulfonyl group might suggest that this compound has certain acidic properties .

Scientific Research Applications

Synthesis and Structural Studies

N1-(4-chlorophenethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has been a subject of research due to its potential applications in various fields, including material science and pharmaceutical chemistry. The compound's synthesis, structural characterization, and potential as a precursor for further chemical modifications have been explored to understand its properties and applications.

One notable study focuses on the synthesis and characterization of derivatives similar to the compound , emphasizing the importance of sulfonamide and oxalamide groups in chemical synthesis. These groups are integral in developing novel compounds with potential applications in drug development and material science due to their unique chemical properties (Branowska et al., 2022).

Additionally, research into the crystal structure of related tetrazole derivatives provides insights into the molecular arrangement and potential interactions these compounds can engage in. Such studies are crucial for understanding the compound's behavior in various environments, which is essential for its application in designing more effective pharmaceuticals and materials (Al-Hourani et al., 2015).

Potential Applications in Drug Discovery

The structural features of this compound, particularly the presence of sulfonamide and oxalamide groups, suggest potential applications in drug discovery. These groups are often found in molecules with significant biological activity, and their incorporation into new compounds can lead to the development of drugs with improved efficacy and safety profiles.

For example, studies on substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives highlight the importance of phenylsulfonyl groups in creating novel nonpeptide inhibitors with potential therapeutic applications. Such research underscores the potential of incorporating sulfonamide and oxalamide groups into new compounds for drug discovery (Niwata et al., 1997).

properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(4-chlorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c22-17-9-7-16(8-10-17)11-12-23-20(26)21(27)24-15-19-25(13-4-14-30-19)31(28,29)18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOQGPUZNIKNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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